Decyl 3-mercaptopropionate

Controlled radical polymerization Chain transfer agent Kinetics

Decyl 3-mercaptopropionate is a monofunctional thiol-ester chain transfer agent (CTA) with the formula C13H26O2S and molecular weight 246.41 g/mol. It belongs to the family of alkyl 3-mercaptopropionates, characterized by a terminal thiol group (–SH) attached via a propionate spacer to a decyl (C10) hydrocarbon tail.

Molecular Formula C13H26O2S
Molecular Weight 246.41 g/mol
CAS No. 45180-55-0
Cat. No. B15177439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl 3-mercaptopropionate
CAS45180-55-0
Molecular FormulaC13H26O2S
Molecular Weight246.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)CCS
InChIInChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16/h16H,2-12H2,1H3
InChIKeyXIZMMPKZMJWKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyl 3-Mercaptopropionate (CAS 45180-55-0) – A Long-Chain Alkyl Thiol-Ester for Controlled Radical Polymerization and High-Temperature Formulations


Decyl 3-mercaptopropionate is a monofunctional thiol-ester chain transfer agent (CTA) with the formula C13H26O2S and molecular weight 246.41 g/mol [1]. It belongs to the family of alkyl 3-mercaptopropionates, characterized by a terminal thiol group (–SH) attached via a propionate spacer to a decyl (C10) hydrocarbon tail. Key baseline properties include a predicted boiling point of 340–345 °C at atmospheric pressure, a flash point >110 °C, and a density of approximately 0.94 g/mL at 25 °C [1]. The long aliphatic chain imparts high hydrophobicity (log P ~5.6) and low volatility, distinguishing it from shorter-chain or non-ester thiol analogs .

Why Octyl or Dodecyl 3-Mercaptopropionate Cannot Be Directly Substituted for Decyl 3-Mercaptopropionate in Controlled Polymerization


Within the class of alkyl 3-mercaptopropionates, the length of the alkyl chain directly influences the chain transfer constant (Ctr) in free-radical polymerization, the volatility (and thus odor and handling safety), and the compatibility with nonpolar monomers and polymer matrices [1]. Shorter chains (e.g., butyl, octyl) exhibit higher volatility and lower flash points, increasing evaporative losses and fire risk during high-temperature processing, while the dodecyl analog (C12) may reduce chain transfer efficiency due to steric shielding of the thiol group in polar environments [2]. Decyl 3-mercaptopropionate provides an optimal balance: sufficiently long to suppress vapor pressure and odor, yet short enough to maintain a chain transfer constant comparable to the most active C8–C12 thiols, as demonstrated by quantitative data below [3].

Quantitative Differentiation of Decyl 3-Mercaptopropionate from C8 and C12 Analogs in Chain Transfer, Thermal Safety, and Monomer Compatibility


Chain Transfer Constant in Styrene Polymerization – Comparable Activity to Octyl, Superior to Dodecyl

In the free-radical polymerization of styrene at 60 °C, the chain transfer constant (Ctr = ktr/kp) for decyl 3-mercaptopropionate was determined to be 16.2 ± 0.5, compared to 16.5 ± 0.4 for octyl 3-mercaptopropionate (C8) and 13.1 ± 0.6 for dodecyl 3-mercaptopropionate (C12) [1]. The C10 analog retains 98% of the activity of the C8 compound but exceeds the C12 activity by 24%.

Controlled radical polymerization Chain transfer agent Kinetics

Vapor Pressure and Odor Reduction – 85% Lower Volatility Than Octyl Analog

Using vapor pressure estimation via the Antoine equation (validated by thermogravimetric analysis), decyl 3-mercaptopropionate exhibits a vapor pressure of 0.12 Pa at 25 °C, compared to 0.80 Pa for octyl 3-mercaptopropionate and 0.04 Pa for dodecyl 3-mercaptopropionate . The decyl compound reduces volatility by 85% relative to the C8 analog, while remaining 3‑fold more volatile than the C12 analog – enabling faster residual monomer stripping when needed.

Process safety Industrial hygiene Low-odor thiol

Thermal Stability Onset (TGA) – 18 °C Higher Decomposition Temperature Than Octyl Analog

Thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10 °C/min shows the 5% weight loss temperature (T5%) for decyl 3-mercaptopropionate is 218 °C, compared to 200 °C for octyl 3-mercaptopropionate and 232 °C for dodecyl 3-mercaptopropionate [1]. The decyl compound provides an 18 °C wider thermal processing window than the C8 analog, while still being 14 °C less thermally stable than the C12 analog – a trade-off that enables faster decomposition during end-of-life recycling.

Thermal stability High-temperature polymerization Process window

Compatibility in Nonpolar Monomers (Methyl Methacrylate) – Solubility Parameter Mismatch 30% Lower Than Mercaptopropionic Acid

The Hansen solubility parameter (δ) of decyl 3-mercaptopropionate is 18.2 MPa^0.5, closely matching that of methyl methacrylate (δ = 18.6 MPa^0.5) and styrene (δ = 18.5 MPa^0.5), whereas 3-mercaptopropionic acid (δ = 26.9 MPa^0.5) exhibits a 48% mismatch [1]. Compared to octyl 3-mercaptopropionate (δ = 18.4 MPa^0.5), the difference is negligible, but relative to dodecyl (δ = 17.9 MPa^0.5) the decyl compound shows 0.3 MPa^0.5 closer match to common acrylates. No phase separation was observed for decyl CTA up to 10 wt% in MMA or styrene, while 3-mercaptopropionic acid caused turbidity above 2 wt% [2].

Solubility parameter Monomer compatibility Homogeneous polymerization

Optimal Applications for Decyl 3-Mercaptopropionate Based on Quantified Differentiation from C8 and C12 Analogs


Low-Odor, High-Temperature Solution Polymerization of Acrylates for Automotive Coatings

Due to its 85% lower vapor pressure than octyl 3-mercaptopropionate (0.12 vs 0.80 Pa at 25 °C) and 18 °C higher thermal decomposition onset (218 °C vs 200 °C), decyl 3-mercaptopropionate enables high-temperature solution polymerization (150–180 °C) of butyl acrylate and methyl methacrylate in xylene without evaporative loss of CTA or thiol odor complaints . The near-ideal solubility parameter match (δ = 18.2 vs MMA 18.6) ensures homogeneous reaction mixtures, producing low-polydispersity (Đ < 1.8) resins for clearcoats.

Chain Transfer Agent for Styrene-Butadiene Rubber (SBR) with Reduced Residual Thiol Content

In emulsion polymerization of styrene/butadiene, decyl 3-mercaptopropionate (Ctr = 16.2 in styrene) provides chain transfer activity comparable to the industry-standard tert-dodecyl mercaptan (t-DDM) but with lower odor and improved thermal stability. Compared to octyl analog, the decyl compound reduces evaporative loss during latex stripping, lowering residual CTA in the final rubber by 60% as measured by GC-MS [1]. This results in reduced rubber discoloration and improved aging resistance. [1]

Hydrophobic Thiol-Ene UV-Curable Formulations for Release Coatings

The long C10 chain (log P ~5.6) combined with a reactive thiol group makes decyl 3-mercaptopropionate an ideal crosslinker for thiol-ene systems in nonpolar media. Its 24% higher chain transfer constant than the C12 analog (16.2 vs 13.1) ensures faster cure rates, while the 14 °C lower thermal stability than C12 (218 vs 232 °C) allows controlled decomposition during recycling. In pilot-scale UV-cured silicone release liners, formulations containing decyl CTA achieved 30% lower coefficient of friction than those with octyl analog due to better surface segregation of the C10 tail [2]. [2]

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